molecular formula C14H13N B1196710 N-Benzylidene-p-toluidine CAS No. 2272-45-9

N-Benzylidene-p-toluidine

Cat. No. B1196710
CAS RN: 2272-45-9
M. Wt: 195.26 g/mol
InChI Key: MSFVFFZPHJPOHP-UHFFFAOYSA-N
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Description

N-Benzylidene-p-toluidine is a chemical compound that has been studied for various properties, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound has been a subject of research due to its intriguing behavior in different states and its potential for various applications in chemical synthesis and materials science.

Synthesis Analysis

The synthesis of N-Benzylidene-p-toluidine involves various chemical reactions, including cycloadditions and electrochemical methods. One method involves the [2 + 2] cycloadditions of 1-thia-3-azoniabutatriene salts to azomethines, carbodiimides, and ketene imines, leading to sulfur-substituted 2-azoniaallene salts, with N-Benzylidene-p-toluidine being a reactant in these processes (Jochims, Lubberger, & Dahlenburg, 1990). Another synthesis approach is the electrochemical hydrodimerization, which converts N-Benzylidene-p-toluidine to 1,2-Diphenyl-N,N'-di(p-tolyl)ethylenediamine under specific electrolysis parameters (Horner & Skaletz, 1975).

Molecular Structure Analysis

The molecular structure of N-Benzylidene-p-toluidine has been analyzed through X-ray crystallography, revealing an almost planar 2-azaallylium cation with a W-shaped arrangement of the N-C-N-C-N fragment, which also includes the 1,3-thiazetidine ring. This structural information is crucial for understanding the chemical behavior and reactivity of the compound (Jochims, Lubberger, & Dahlenburg, 1990).

Chemical Reactions and Properties

N-Benzylidene-p-toluidine participates in various chemical reactions, including cycloadditions and electrochemical hydrodimerization, as mentioned above. These reactions are influenced by factors such as proton availability, electrode material, and electrolysis parameters, which determine the product composition and yield. The compound's ability to undergo these reactions underlines its versatility and potential utility in synthetic chemistry (Horner & Skaletz, 1975).

Physical Properties Analysis

The physical properties of N-Benzylidene-p-toluidine, such as its viscosities and densities near melting temperatures, have been studied, revealing precursor behavior in the crystal phase at temperatures below the melting point. The molecular association in the compound is indicated by the values of energy and entropy of viscous flow, with enhanced viscosity in the supercooled region attributed to cluster formation (Kwatra, Ramakrishna, & Suri, 1981).

Scientific Research Applications

Liquid Crystal Research

N-Benzylidene-p-toluidine derivatives have been studied for their application in liquid crystal (LC) technology. Kumar et al. (2020) explored the molecular spectroscopy and optical properties of N-(p-hexyloxy-benzylidene)–p-toluidine (HBT) liquid crystal molecules. They found that HBT LC molecules exhibit maximum absorbance due to O–C stretching and show phase stability and birefringence under an external electric field, indicating potential applications in display technologies (Kumar et al., 2020).

Semiconductor Thin Films

Al‐Hossainy and Zoromba (2018) synthesized a new organic compound from p-toluidine, which was used to fabricate nano-sized crystalline thin films. These films demonstrated semi-crystalline properties with potential applications in optoelectronics due to their semiconductor material characteristics (Al‐Hossainy & Zoromba, 2018).

Synthesis of Mesogenic Diols

Mohammed et al. (2010) reported on the synthesis of new mesogenic azomethine diols by condensation reactions, showcasing their liquid crystalline behavior. This research highlights the potential of N-Benzylidene-p-toluidine derivatives in creating materials with specific thermal and optical properties for LC applications (Mohammed et al., 2010).

Catalysis and Organic Synthesis

Palladium-catalyzed reactions involving toluene derivatives have been developed for various synthetic applications, including the synthesis of azafluorene N-oxides and 2-benzylpyridines. These methodologies utilize C-H bond activations, demonstrating the versatility of benzylidene derivatives in facilitating complex organic transformations (Kianmehr et al., 2015).

properties

IUPAC Name

N-(4-methylphenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFVFFZPHJPOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870953, DTXSID201247332
Record name N-Benzylidene-4-methylaniline
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Record name [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylidene-p-toluidine

CAS RN

2272-45-9, 116546-08-8
Record name N-Benzylidene-4-methylaniline
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Record name N-Benzylidene-4-methylaniline
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Record name 2272-45-9
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Record name N-Benzylidene-4-methylaniline
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Record name [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine
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Record name N-benzylidene-p-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
B Kwatra, V Ramakrishna, SK Suri - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
… N-Benzylideneaniline (mp 51.5 C) and Nbenzylidene-p-toluidine (mp 34.2 C) were prepared and purified following the standard established procedures.* Densities of the melts were …
Number of citations: 2 www.journal.csj.jp
M Ciaccia, S Pilati, R Cacciapaglia… - Organic & …, 2014 - pubs.rsc.org
This paper reports on a quantitative investigation of rates of amine–imine exchange reactions of primary amines with their benzylidene derivatives in organic solvents at room …
Number of citations: 74 pubs.rsc.org
JC Jochims, HJ Lubberger… - Chemische Berichte, 1990 - Wiley Online Library
… The X‐ray crystal analysis of the adduct 3b of 4‐(dimethylamino)‐4‐phenyl‐1‐thia‐3‐azoniabutatriene hexachloroantimonate (1d) to N‐benzylidene‐p‐toluidine (2b) shows an almost …
RL Titus, DW Emerson… - Journal of heterocyclic …, 1990 - Wiley Online Library
… Similarly, N‐benzylidene‐p‐toluidine, 1b, reacted with 2a to form (Z) and (E) isomers of 3‐methyl‐4,5‐dioxo‐1‐(4‐methylphenyl)‐2‐phenyl‐3‐pyrrolidinecarboxlic acid ethyl esters, 3e …
Number of citations: 3 onlinelibrary.wiley.com
K MORI, H SUGIYAMA, M SEKIYA - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
Alexander4) reduced N-benzylideneaniline with the formate reagent, which was prepared by evaporation of aqueous formic acid solution neutralized with triethylamine, in fair yield of …
Number of citations: 11 www.jstage.jst.go.jp
T Steinke, P Wonner, RM Gauld… - … A European Journal, 2022 - Wiley Online Library
… For the following study, N-benzylidene-p-toluidine (17) was used as starting imine, chloroform as the solvent, and the tetrafluoroborate containing compound 4Te-BF4 as initial achiral …
L Havelkova, A Hašková, B Bashta, J Brus… - European Polymer …, 2019 - Elsevier
… The latter signal evidenced p-toluidine to be trapped on P(DEBA) in the form of N-benzylidene-p-toluidine. Also, the p-toluidine chemisorption on P(DEBA) was fully reversible. Upon …
Number of citations: 12 www.sciencedirect.com
B Li, CB Bheeter, C Darcel, PH Dixneuf - Topics in Catalysis, 2014 - Springer
… The diarylated aldehyde was successfully synthesized in 86 % yield by sequential catalytic diarylation of N-benzylidene-p-toluidine with ruthenium(II)-acetate catalyst under Scheme 5 …
Number of citations: 21 link.springer.com
RA Andersen, GE Coates - Journal of the Chemical Society, Dalton …, 1974 - pubs.rsc.org
Reaction of beryllium alkyls with ketones and aldehydes yields compounds of the type RBeOCHR′2 and RBeOCH2R′ respectively, where R is Et, Bui, But, and R′ is But and Ph. …
Number of citations: 1 pubs.rsc.org
C Kashima, Y Tsuda - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… Similarly, 1 was treated with N-benzylidene-ptoluidine in the presence of sodium amide in liquid ammonia to give al : l adduct (5) and al : 2 adduct (6). However, the reaction of 1 with N,…
Number of citations: 15 www.journal.csj.jp

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